N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide
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Description
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3,3,3-trifluoropropane-1-sulfonamide is a useful research compound. Its molecular formula is C14H18F3N3O2S2 and its molecular weight is 381.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research into celecoxib derivatives, which share structural similarities with the compound , reveals significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain. This suggests potential therapeutic applications in managing pain and inflammation with reduced side effects (Küçükgüzel et al., 2013).
Antibacterial Agents
Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for use as antibacterial agents. The creation of these compounds aimed at addressing the need for new antibacterial drugs, indicating a research avenue for the compound to potentially contribute to antibiotic development (Azab et al., 2013).
Enzyme Inhibition
Sulfonamide derivatives have been studied for their inhibitory effect on carbonic anhydrase isoenzymes I and II, highlighting their potential in treating conditions associated with altered enzyme activity. Metal complexes of pyrazole-based sulfonamide exhibited significant inhibitory activity, suggesting the compound's relevance in developing enzyme inhibitors (Büyükkıdan et al., 2017).
Anticancer Activity
Sulfonamide derivatives have also been investigated for their anticancer properties. Specific compounds showed potent activity against human tumor cell lines, indicating the potential for the development of new anticancer therapies (Ozmen Ozgun et al., 2019).
Biocatalysis in Drug Metabolism
The use of biocatalysis for preparing mammalian metabolites of drug compounds underscores the importance of understanding drug metabolism for pharmaceutical development. This approach provides valuable insights into the metabolic pathways of drugs, including those related to sulfonamide derivatives, which can enhance drug design and development processes (Zmijewski et al., 2006).
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3,3,3-trifluoropropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2S2/c1-10-13(12-3-7-23-9-12)11(2)20(19-10)6-5-18-24(21,22)8-4-14(15,16)17/h3,7,9,18H,4-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARQNSKEBKNPOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)CCC(F)(F)F)C)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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